molecular formula C19H15N3O4 B3018264 6-(7-Methoxybenzofuran-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034306-30-2

6-(7-Methoxybenzofuran-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No. B3018264
CAS RN: 2034306-30-2
M. Wt: 349.346
InChI Key: AUDBKEXQCKUYBI-UHFFFAOYSA-N
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Description

The compound "6-(7-Methoxybenzofuran-2-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile" is a structurally complex molecule that may be related to various naphthyridine derivatives with potential biological activities. The naphthyridine scaffold is a common feature in medicinal chemistry, often associated with antitumor properties and kinase inhibition .

Synthesis Analysis

The synthesis of naphthyridine derivatives can be complex, involving multiple steps and specific reagents. For example, the synthesis of 1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbonitriles involves the condensation of ethyl 2-cyanomethyl-4-phenylquinoline-3-carboxylate with N,N-dimethylformamide dimethyl acetal (DMFDMA), followed by a tandem addition–elimination–cyclization reaction with primary amines . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies may be applicable.

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by a multivalent scaffold that can be modified to achieve various bioactivities. Incorporating different substituents into the naphthyridine framework, such as cyclic urea pharmacophores or methoxybenzofuran moieties, can significantly alter the biological properties of these compounds .

Chemical Reactions Analysis

Naphthyridine derivatives can undergo various chemical reactions depending on their substituents. The introduction of different functional groups can lead to changes in cytotoxic activity, as seen with the introduction of amino groups or chloro and trifluoromethyl groups at specific positions on the naphthyridine core . The reactivity of these compounds is crucial for their potential as antitumor agents or kinase inhibitors.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives, such as water solubility, can be influenced by their substituents. For instance, the trans-3-methoxy-4-methylaminopyrrolidinyl derivative mentioned in one study showed high water solubility, which is an important factor for the development of clinically useful antitumor agents . The compound "this compound" likely has unique physical and chemical properties that could be inferred from related compounds, although specific data is not provided in the abstracts.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis

  • The compound is involved in reactions forming heterocyclic structures. For example, it can undergo reactions with 1,3-cyclohexanediones in the presence of sodium methylate as a catalyst, forming amino and methoxy-substituted naphthyridine derivatives, as highlighted in a study by Alekseeva et al. (2014) (Alekseeva et al., 2014).

Physicochemical and Photophysical Investigation

  • Studies like the one by Zayed and Kumar (2017) have synthesized related compounds through one-pot multicomponent reactions and investigated their spectroscopic and physicochemical parameters. These compounds show potential as probes for determining the critical micelle concentration of surfactants (Zayed & Kumar, 2017).

Antibacterial Applications

  • Compounds synthesized using similar chemical structures have been studied for their antibacterial properties. For instance, Khan (2017) discusses the antibacterial activity of heterocyclic compounds synthesized from Chalcone against various bacteria, highlighting their potential as antibacterial agents (Khan, 2017).

Pharmacological Activities

  • Research by Kong et al. (2018) on a naphthyridine derivative, which is structurally related, has shown promising anticancer activity in human melanoma cells. This study indicates the potential of such compounds in cancer therapy (Kong et al., 2018).

properties

IUPAC Name

6-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c1-25-15-4-2-3-11-8-16(26-17(11)15)19(24)22-6-5-14-13(10-22)7-12(9-20)18(23)21-14/h2-4,7-8H,5-6,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDBKEXQCKUYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC4=C(C3)C=C(C(=O)N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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